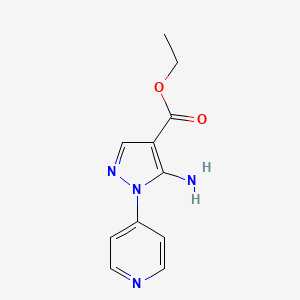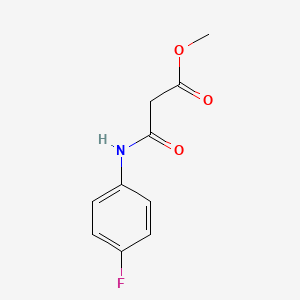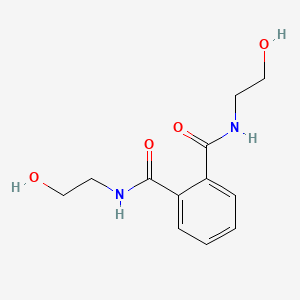![molecular formula C11H11ClN2S B1602798 1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine CAS No. 864068-99-5](/img/structure/B1602798.png)
1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Overview
Description
1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine, also known as 1-Chloro-2-(3-chlorophenyl)-1,3-thiazol-4-yl-N-methylmethanamine, is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the thiazole family, and it has been widely used in laboratory experiments due to its unique properties.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial and antifungal properties . The structure of thiazoles allows for the synthesis of new compounds that can act as potent biocides against a range of microbial and fungal pathogens. This is particularly relevant in the development of new antibiotics and antifungal agents to combat resistant strains.
Antitumor and Cytotoxic Drug Development
The thiazole ring is a common feature in many cytotoxic and antitumor drugs . Research into thiazole derivatives has shown promise in the development of new chemotherapeutic agents. These compounds can interfere with cell division and proliferation, making them potential candidates for cancer treatment.
Neuroprotective Agents
Thiazole derivatives have shown potential as neuroprotective agents . They may play a role in the synthesis of neurotransmitters or act on neurological pathways to protect neuronal cells from damage. This application is crucial for the treatment of neurodegenerative diseases.
Anti-inflammatory and Analgesic Effects
The compound’s structural features suggest it may have applications in reducing inflammation and pain . Thiazole derivatives can modulate the body’s inflammatory response and offer relief from pain, which is beneficial for conditions like arthritis and other chronic pain disorders.
Antihypertensive Activity
Thiazoles have been associated with antihypertensive activity, indicating that they could be used to manage high blood pressure . By affecting vascular smooth muscle function, these compounds can help in the development of new blood pressure medications.
Antischizophrenia and Antidepressant Properties
Some thiazole derivatives have been found to exhibit antischizophrenia and antidepressant activities . They may influence neurotransmitter systems in the brain, offering a new approach to treating mental health conditions.
Antiviral and Anti-HIV Activity
Research has indicated that thiazole derivatives can have significant antiviral properties, including activity against HIV . This opens up possibilities for the compound to be used in the development of new antiretroviral drugs.
Agricultural Chemicals
Beyond medical applications, thiazole derivatives are also used in agriculture as fungicides and biocides . They help protect crops from fungal infections and can be a part of integrated pest management strategies.
properties
IUPAC Name |
1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-13-6-10-7-15-11(14-10)8-3-2-4-9(12)5-8/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQACXKNKUPSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594554 | |
| Record name | 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | |
CAS RN |
864068-99-5 | |
| Record name | 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




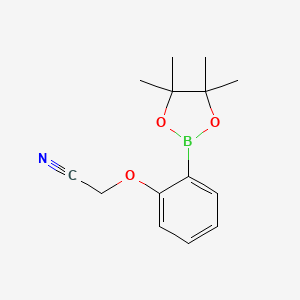

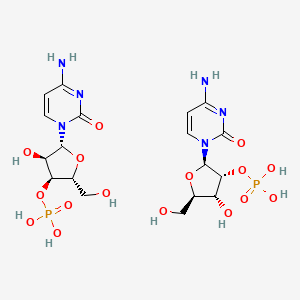
![2-Chloro-4-fluorobenzo[d]oxazole](/img/structure/B1602726.png)


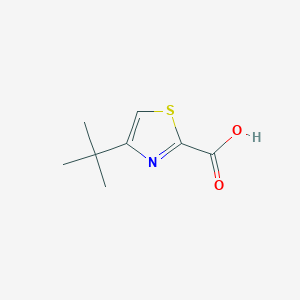
![Oxazolo[5,4-B]pyridine](/img/structure/B1602731.png)

